![molecular formula C15H23N5O3 B5668286 5-{[1-(methoxyacetyl)-4-methylpiperazin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5668286.png)
5-{[1-(methoxyacetyl)-4-methylpiperazin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
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Overview
Description
The compound "5-{[1-(methoxyacetyl)-4-methylpiperazin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine" belongs to a class of organic compounds known for their complex molecular structures and interesting chemical properties. This analysis focuses on the scientific aspects of its synthesis, structure, and properties, excluding drug usage and side effects.
Synthesis Analysis
The synthesis of similar compounds often involves intricate processes like ring opening followed by ring closure reactions. For instance, the synthesis of a related compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, involved reactions of specific precursors with amino derivatives, indicating a complex synthetic pathway (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic techniques and theoretical calculations. The molecular electrostatic potential (MEP), vibrational frequencies, and other structural parameters are often determined using methods like Density Functional Theory (DFT) (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical properties of similar compounds show a variety of reactivity patterns. For example, the reactivity descriptors in one study supported high reactivity for nucleophilic attack at specific carbon atoms, indicating potential for diverse chemical reactions (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties like solubility, melting point, and boiling point can be deduced from the compound's structure and intermolecular interactions. However, specific studies on these aspects for the compound were not found.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and other chemical behaviors, are influenced by the compound's electronic structure and molecular geometry. The compound's high stability and specific reactivity patterns can be inferred from computational studies and experimental data (Halim & Ibrahim, 2022).
properties
IUPAC Name |
2-methoxy-1-[4-methyl-2-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-18-5-6-20(14(21)9-23-2)13(8-18)15(22)19-4-3-11-12(7-19)17-10-16-11/h10,13H,3-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPVAQPJQBOCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C(=O)N2CCC3=C(C2)NC=N3)C(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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